molecular formula C19H17N3O2 B12977051 N-(3-(6-Amino-5-(4-hydroxyphenyl)pyridin-3-yl)phenyl)acetamide

N-(3-(6-Amino-5-(4-hydroxyphenyl)pyridin-3-yl)phenyl)acetamide

Cat. No.: B12977051
M. Wt: 319.4 g/mol
InChI Key: KBDXKGGQZIHXGB-UHFFFAOYSA-N
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Description

N-(3-(6-Amino-5-(4-hydroxyphenyl)pyridin-3-yl)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6-Amino-5-(4-hydroxyphenyl)pyridin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring followed by the introduction of the amino and hydroxyphenyl groups through substitution reactions. The final step involves the acylation of the amino group with acetic anhydride to form the acetamide derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.

Major Products:

  • Quinone derivatives from oxidation.
  • Amino derivatives from reduction.
  • Nitro or halogenated derivatives from substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of N-(3-(6-Amino-5-(4-hydroxyphenyl)pyridin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The amino and hydroxyphenyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-(3-(6-Amino-5-(4-hydroxyphenyl)pyridin-3-yl)phenyl)acetamide: shares similarities with other pyridine derivatives, such as:

Uniqueness:

  • The presence of both amino and hydroxyphenyl groups in the pyridine ring makes this compound unique. This combination of functional groups allows for diverse chemical reactivity and potential applications that are not as prominent in similar compounds.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[3-[6-amino-5-(4-hydroxyphenyl)pyridin-3-yl]phenyl]acetamide

InChI

InChI=1S/C19H17N3O2/c1-12(23)22-16-4-2-3-14(9-16)15-10-18(19(20)21-11-15)13-5-7-17(24)8-6-13/h2-11,24H,1H3,(H2,20,21)(H,22,23)

InChI Key

KBDXKGGQZIHXGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=C(N=C2)N)C3=CC=C(C=C3)O

Origin of Product

United States

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